molecular formula C30H25N3O7 B11944284 Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 646038-65-5

Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Cat. No.: B11944284
CAS No.: 646038-65-5
M. Wt: 539.5 g/mol
InChI Key: WNBBZLDBSWCWTM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrobenzoyl group may play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Biological Activity

Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C27H24N2O7
  • Molecular Weight : 488.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 853330-60-6

This compound primarily exerts its biological effects through the inhibition of topoisomerase enzymes. These enzymes are crucial for DNA replication and cell division, making them significant targets in cancer therapy. By disrupting the function of topoisomerases, this compound can induce apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds with similar structures to diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of phenanthroline exhibit potent antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed following treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related phenanthroline derivatives can effectively inhibit the growth of multidrug-resistant bacterial strains such as Acinetobacter baumannii. The efficacy was assessed using minimum inhibitory concentration (MIC) assays and biofilm formation tests .

Case Study 1: Antitumor Efficacy

In a study focused on the antitumor activity of pyrrolo(1,2-A) derivatives including this compound:

  • Cell Lines Tested : Glioblastoma and breast cancer cell lines.
  • Results : Significant reductions in cell viability were noted at concentrations as low as 0.5 µM. Apoptotic markers such as caspase activation and DNA fragmentation were observed .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of various phenanthroline derivatives:

  • Test Organisms : Strains of A. baumannii.
  • Methodology : Disk diffusion and broth microdilution methods were employed.
  • Findings : The compound demonstrated a strong inhibitory effect on biofilm formation and planktonic growth of resistant strains with MIC values ranging from 0.25 to 2 µg/mL .

Comparative Analysis with Similar Compounds

The biological activity of diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline can be compared with other phenanthroline-based compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthrolineHigh (IC50 < 0.5 µM)Moderate (MIC < 2 µg/mL)Topoisomerase inhibition
Phenanthroline derivative AModerate (IC50 ~ 2 µM)High (MIC < 0.5 µg/mL)Metal chelation
Phenanthroline derivative BLow (IC50 ~ 5 µM)Moderate (MIC ~ 1 µg/mL)DNA intercalation

Properties

CAS No.

646038-65-5

Molecular Formula

C30H25N3O7

Molecular Weight

539.5 g/mol

IUPAC Name

dipropan-2-yl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C30H25N3O7/c1-16(2)39-29(35)23-22-14-11-19-8-7-18-6-5-15-31-25(18)26(19)32(22)27(24(23)30(36)40-17(3)4)28(34)20-9-12-21(13-10-20)33(37)38/h5-17H,1-4H3

InChI Key

WNBBZLDBSWCWTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3

Origin of Product

United States

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